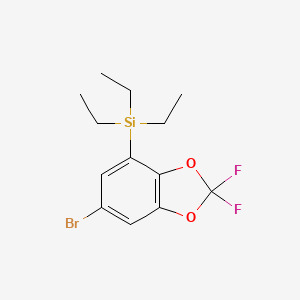
Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl-
概要
説明
Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl- is a specialized organosilicon compound characterized by the presence of a silane group attached to a benzodioxole ring substituted with bromine and difluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl- typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Bromination and Difluoromethylation: The benzodioxole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide. Difluoromethylation can be achieved using difluoromethylating reagents like diethylaminosulfur trifluoride.
Attachment of the Silane Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the oxidation state of the silicon or the aromatic ring.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated benzodioxole derivative, while cross-coupling can produce a variety of biaryl compounds.
科学的研究の応用
Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl- has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of advanced materials, including polymers and nanomaterials.
Organic Synthesis: Employed in the synthesis of complex organic molecules and as a building block for pharmaceuticals and agrochemicals.
Biological Studies: Investigated for its potential biological activity and as a probe in biochemical assays.
Industrial Applications: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl- involves its interaction with specific molecular targets, depending on its application. For example, in cross-coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps catalyzed by palladium. In biological systems, its mechanism may involve binding to specific proteins or enzymes, affecting their function and activity.
類似化合物との比較
Similar Compounds
- Silane, (6-chloro-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl-
- Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)trimethyl-
- Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triphenyl-
Uniqueness
Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl- is unique due to the specific combination of bromine and difluoromethyl groups on the benzodioxole ring, along with the triethylsilane moiety. This unique structure imparts distinct chemical reactivity and properties, making it valuable for specialized applications in synthesis and materials science.
特性
IUPAC Name |
(6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)-triethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrF2O2Si/c1-4-19(5-2,6-3)11-8-9(14)7-10-12(11)18-13(15,16)17-10/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHZEVAFHFFZDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C1=CC(=CC2=C1OC(O2)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrF2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463186 | |
| Record name | Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
663934-09-6 | |
| Record name | Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















